molecular formula C6H4BrIN4 B12286445 6-Bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine

6-Bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine

Cat. No.: B12286445
M. Wt: 338.93 g/mol
InChI Key: WOXGXKXJZDECDV-UHFFFAOYSA-N
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Description

6-Bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of bromine and iodine atoms attached to the triazolopyridine core. It has gained attention in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine typically involves the use of enaminonitriles and benzohydrazides. A catalyst-free, additive-free, and eco-friendly method under microwave conditions has been established. This tandem reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time . The reaction is performed at 140°C, resulting in an 89% yield within 3 hours .

Industrial Production Methods

the microwave-mediated synthesis method mentioned above can be scaled up for industrial applications, demonstrating its synthetic utility and broad substrate scope .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups under appropriate conditions.

    Condensation Reactions: The compound can participate in condensation reactions with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include enaminonitriles, benzohydrazides, and other nucleophiles. The reactions are typically carried out under microwave irradiation at elevated temperatures (e.g., 140°C) to achieve high yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or iodine atoms.

Scientific Research Applications

6-Bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it acts as an inhibitor of JAK1 and JAK2 by binding to their active sites, thereby preventing their catalytic activity. This inhibition can lead to the modulation of various signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both bromine and iodine atoms in 6-Bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine makes it unique compared to its analogs. This dual halogenation can enhance its reactivity and binding affinity to molecular targets, potentially leading to improved biological activities and applications.

Properties

Molecular Formula

C6H4BrIN4

Molecular Weight

338.93 g/mol

IUPAC Name

6-bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C6H4BrIN4/c7-3-1-4(8)5-10-6(9)11-12(5)2-3/h1-2H,(H2,9,11)

InChI Key

WOXGXKXJZDECDV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC(=NN2C=C1Br)N)I

Origin of Product

United States

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